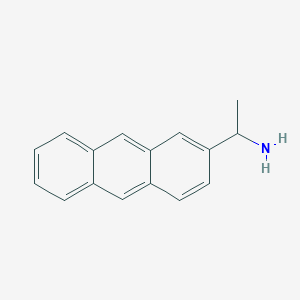

1-(2-Anthryl)ethylamine

Description

1-(2-Anthryl)ethylamine is a chiral amine derivative featuring an ethylamine group attached to the 2-position of an anthracene aromatic system. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and steric properties due to its extended π-conjugation and planar structure. The compound is synthesized via reactions involving anthryl amines and acyl chlorides, as demonstrated in the preparation of anthracene-based acrylamide monomers .

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

1-anthracen-2-ylethanamine |

InChI |

InChI=1S/C16H15N/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,17H2,1H3 |

InChI Key |

QBTOLRJJNLELID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Anthryl)ethylamine can be synthesized through several methods. One common approach involves the reaction of 2-anthraldehyde with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Anthryl)ethylamine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the anthracene ring or the ethylamine moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, sulfonyl chlorides, and acyl chlorides.

Major Products Formed:

Oxidation: Anthracene-2-carboxylic acid.

Reduction: this compound derivatives with varying degrees of hydrogenation.

Substitution: this compound derivatives with substituted anthracene rings.

Scientific Research Applications

1-(2-Anthryl)ethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Anthryl)ethylamine involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. The ethylamine group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 1-(2-Anthryl)ethylamine:

Key Comparisons

Steric and Electronic Effects

- Aromatic System Size : Anthracene’s larger π-system (three fused benzene rings) compared to naphthalene (two rings) or benzene enhances steric bulk and electronic delocalization. This may hinder this compound’s utility in asymmetric synthesis compared to smaller systems like α-PEA or 1-(2-naphthyl)ethylamine, where steric hindrance is more manageable .

- Substitution Position : The 2-position in anthracene and naphthalene derivatives is critical. For naphthyl ethylamines, 2-substitution improves diastereoselectivity in Staudinger cycloadditions (trans-β-lactam formation), whereas 1-substitution leads to poor selectivity . Anthracene’s 2-position may similarly influence reactivity, but direct evidence is lacking.

Chiral Auxiliary Performance

- In Staudinger cycloadditions, 1-(2-naphthyl)ethylamine achieves moderate diastereoselectivity (comparable to α-PEA), while 1-(1-naphthyl)ethylamine fails due to unfavorable steric interactions . Anthracene’s bulkiness could further reduce selectivity unless compensated by stronger electronic effects.

- α-PEA remains a gold standard in pharmaceutical synthesis (e.g., Rasagiline) due to its proven enantioselectivity in trichlorosilane reductions .

Surface Interactions and Coordination Chemistry

- 1-(1-Naphthyl)ethylamine induces chirality on Cu(111) surfaces via three proximal functional groups, unlike 2-butanol . Anthracene’s planar structure might enable similar surface interactions but with enhanced electronic coupling due to its extended conjugation.

- 1-(2-Pyridyl)ethylamine’s pyridine nitrogen facilitates chelation in chromium complexes, a property absent in anthryl or naphthyl derivatives .

Biological Activity

1-(2-Anthryl)ethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine derived from anthracene. Its structure can be represented as follows:

This compound features an anthracene moiety, which is known for its planar structure and ability to intercalate with DNA, potentially influencing biological processes.

1. Pharmacological Targets

This compound interacts with various biological targets, including:

- Dopamine Receptors : It has been shown to exhibit affinity for dopamine receptors, which are crucial in neuropharmacology.

- Adrenergic Receptors : The compound may influence adrenergic signaling pathways, impacting cardiovascular and central nervous system functions.

- Serotonin Receptors : There is evidence suggesting that it may modulate serotonin receptor activity, contributing to its psychoactive effects.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Agonism/Antagonism : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmission.

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of certain neurotransmitters.

Case Studies

- Neuropharmacological Effects : A study demonstrated that this compound exhibited significant effects on behavior in animal models, suggesting potential applications in treating mood disorders .

- Cardiovascular Impact : Another research highlighted its role in modulating heart rate and blood pressure through adrenergic pathways, indicating possible therapeutic uses in cardiovascular diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.